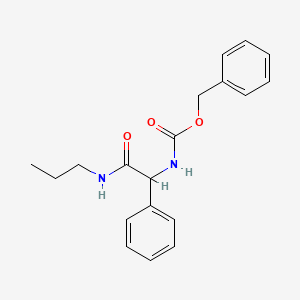

N-Cbz-N'-propyl-DL-phenylglycinamide

Description

Properties

IUPAC Name |

benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIHZKDZXGXUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201142883 | |

| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-66-1 | |

| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The synthesis can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Amino group protection | Benzyl chloroformate (Cbz-Cl), base (e.g., NaOH) | Protection of the amino group by forming the carbobenzyloxy derivative |

| 2 | Amide formation | Propylamine, base, solvents like dichloromethane or tetrahydrofuran (THF) | Coupling of the protected amino acid with propylamine to form the amide |

| 3 | Purification | High-performance liquid chromatography (HPLC) | Isolation and purification of the final product |

Protection step: The amino group of DL-phenylglycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction is often carried out in aqueous or mixed solvent systems at room temperature, sometimes with cooling to control reaction exothermicity. The product is the N-Cbz protected phenylglycine intermediate.

Amide formation: The protected intermediate is then reacted with propylamine under basic conditions, typically in an organic solvent like dichloromethane or tetrahydrofuran. This step forms the N-Cbz-N'-propyl-DL-phenylglycinamide via amide bond formation.

Purification: The crude product is purified using chromatographic techniques such as HPLC to achieve high purity suitable for research or industrial applications.

Detailed Reaction Mechanisms and Conditions

Protection of amino group: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to carbamate formation. The base neutralizes the generated hydrochloric acid, driving the reaction forward.

Amide bond formation: The propylamine acts as a nucleophile attacking the activated carboxyl group of the protected phenylglycine derivative, facilitated by the base catalyst, forming the amide bond.

Reaction parameters: Temperature control (often 0-25 °C), inert atmosphere (nitrogen or argon), and anhydrous conditions are commonly employed to prevent side reactions and degradation.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental steps but with process optimizations such as:

- Automated reagent addition and mixing

- Continuous monitoring of reaction parameters

- Use of scalable purification methods like preparative HPLC or crystallization

- Stringent quality control to ensure batch-to-batch consistency

These adaptations improve yield, reduce impurities, and enhance safety and reproducibility.

Research Findings and Applications of Preparation

- The compound’s synthesis has been optimized for high enantioselectivity in some studies, although the DL mixture is commonly used.

- The Cbz protection group is stable under many reaction conditions but can be selectively removed by catalytic hydrogenation when needed.

- The propyl substitution on the amide nitrogen influences the compound’s reactivity and biological interactions, making it a useful intermediate for enzyme inhibition studies and drug development.

Comparative Analysis of Similar Compounds

| Compound | Substituent on Amide Nitrogen | Key Difference |

|---|---|---|

| This compound | Propyl | Standard compound with propyl group |

| N-Cbz-N'-tert-butyl-DL-phenylglycinamide | tert-Butyl | Bulkier substituent, affects sterics |

| N-Cbz-N'-methyl-DL-phenylglycinamide | Methyl | Smaller substituent, different reactivity |

| N-Cbz-N'-ethyl-DL-phenylglycinamide | Ethyl | Intermediate size substituent |

The propyl group provides a balance between steric bulk and flexibility, influencing the compound’s chemical and biological properties uniquely.

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Amino protection agent | Benzyl chloroformate (Cbz-Cl) | Stoichiometric or slight excess |

| Base for protection | Sodium hydroxide or organic base | Controls pH, neutralizes HCl |

| Solvent (protection) | Water, dichloromethane, or THF | Biphasic or single-phase systems |

| Amide formation agent | Propylamine | Slight excess to drive reaction |

| Solvent (amide formation) | Dichloromethane or tetrahydrofuran | Anhydrous conditions preferred |

| Temperature | 0–25 °C | To control reaction rate and side reactions |

| Purification method | HPLC, chromatography | Ensures high purity for research/industry |

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N’-propyl-DL-phenylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of the Cbz protecting group.

Substitution: The amide nitrogen can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cbz-N’-propyl-DL-phenylglycine oxides, while reduction can produce N-propyl-DL-phenylglycinamide .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

- Protection of the amino group : The amino group of phenylglycine is protected using a Cbz group.

- Introduction of propyl group : This is achieved through amide formation under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Protection of amino group | N-protection | Cbz-Cl, base |

| Amide formation | Coupling | Propyl amine, base |

| Purification | Chromatography | HPLC |

Chemistry

N-Cbz-N'-propyl-DL-phenylglycinamide serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Producing corresponding oxides.

- Reduction : Removing the Cbz group to yield simpler amines.

- Substitution : Introducing different substituents at the amide nitrogen.

Biology

In biological research, the compound is utilized to study enzyme-substrate interactions and protein modifications . Its structural features enable it to act as a substrate or inhibitor for specific enzymes, facilitating investigations into metabolic pathways and enzyme kinetics.

Medicine

This compound shows promise in developing therapeutic agents , particularly as:

- Enzyme inhibitors : Targeting protein kinases involved in cancer and other diseases.

- Drug delivery systems : Enhancing the bioavailability of therapeutic compounds through modified release profiles.

Enzyme Modulation Studies

Recent studies have highlighted the role of this compound in modulating protein kinase activity. For instance:

- Kinase Inhibition : Research demonstrated that derivatives of this compound could inhibit c-Met and KDR kinases, which are pivotal in cancer progression. The inhibition led to reduced cell proliferation and migration in vitro models .

Therapeutic Applications

A patent application discussed compounds similar to this compound for treating various conditions linked to abnormal kinase activity, including:

Mechanism of Action

The mechanism of action of N-Cbz-N’-propyl-DL-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection during reactions, while the propyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Key Observations:

Structural Isomerism: Propyl vs. Isopropyl: The propyl and isopropyl analogs share identical molecular formulas and weights but differ in branching. This difference influences steric hindrance and lipophilicity. Cycloalkyl vs. Linear Alkyl: Cyclopentyl and cyclopropyl substituents introduce rigidity and altered electronic properties compared to linear alkyl chains. Cyclopropane’s ring strain and unique bonding (banana bonds) could enhance reactivity in certain synthetic pathways .

Purity and Synthetic Utility: All listed compounds exhibit high purity (≥95%), making them suitable for precision-driven applications like medicinal chemistry or asymmetric catalysis. The Cbz group’s stability under basic and mildly acidic conditions is a shared advantage, though its removal requires hydrogenolysis or catalytic hydrogenation, which may vary in efficiency depending on the N'-substituent’s electronic effects .

Potential Applications: Propyl Derivative: The linear propyl chain may enhance solubility in nonpolar solvents, favoring its use in hydrophobic reaction environments. Cyclopentyl Derivative: The bulky cyclopentyl group could improve selectivity in enzyme inhibition studies due to steric complementarity with binding pockets .

Research Findings and Functional Implications

- Stability and Reactivity: The Cbz group in these compounds is stable under standard peptide-coupling conditions (e.g., using DPPA or HATU as condensing agents) but labile to hydrogenolysis with Pd/C or TBAF-mediated deprotection . Substituents like cyclopropyl may introduce instability under strongly acidic conditions due to ring-opening reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Cbz-N'-propyl-DL-phenylglycinamide in academic laboratories?

- Answer : The synthesis typically involves coupling reactions using carbobenzoxy (Cbz) protecting groups. For example, similar Cbz-protected amino acids (e.g., N-Cbz-N,O-Ip-L-Ser-OH) are coupled with amines via condensing agents like diphenyl phosphorazidate (DPPA) in the presence of triethylamine (Et₃N) . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields. Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity.

Q. How should this compound be handled and stored to maintain stability?

- Answer : Based on safety data for analogous Cbz-protected compounds:

- Storage : Avoid long-term storage due to potential degradation; keep in airtight containers under inert gas (e.g., N₂) at –20°C .

- Handling : Use PPE (gloves, lab coats, eye protection) in fume hoods. Avoid contact with moisture, as hydrolysis may compromise the Cbz group .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm) and propyl chain (triplet for CH₃ at ~0.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) .

Advanced Research Questions

Q. How can researchers resolve the DL enantiomers of phenylglycinamide derivatives during synthesis?

- Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution (e.g., lipases) can separate enantiomers. For DL-phenylglycine derivatives, diastereomeric salt formation with chiral acids (e.g., tartaric acid) is also effective . Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.

Q. What are the challenges in coupling Cbz-protected amino acids with alkylamines, and how can reaction conditions be optimized?

- Answer : Key challenges include:

- Steric hindrance : The propyl group may reduce coupling efficiency. Use bulky condensing agents (e.g., HATU) or microwave-assisted synthesis to enhance reactivity .

- Byproduct formation : Monitor for racemization via pH control (pH 8–9) and low-temperature reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of hydrophobic intermediates .

Q. How can researchers analyze degradation pathways of this compound under varying pH conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.

- Analytical tools : Use HPLC-MS to identify degradation products (e.g., free phenylglycinamide from Cbz deprotection) .

- Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .

Q. What strategies mitigate racemization during the synthesis of DL-phenylglycinamide derivatives?

- Answer :

- Low-temperature reactions : Perform couplings at 0–4°C to minimize epimerization.

- Additives : Use HOBt (hydroxybenzotriazole) or OxymaPure to suppress racemization in peptide couplings .

- In situ monitoring : Track optical rotation during synthesis to detect early racemization.

Safety and Environmental Considerations

Q. What are the disposal protocols for this compound in laboratory settings?

- Answer : Follow guidelines for carbamate-containing compounds:

- Containment : Collect waste in labeled, sealed containers. Avoid drainage systems .

- Disposal : Incinerate in certified facilities with afterburners and scrubbers to prevent toxic emissions (e.g., NOx) .

Q. How should researchers address data gaps in ecological toxicity for novel Cbz-protected compounds?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.